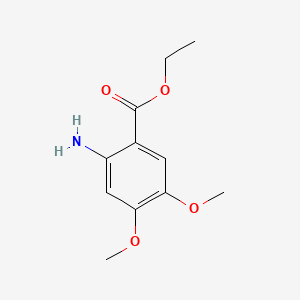

Ethyl 2-amino-4,5-dimethoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4,5-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMICMEHDDWELMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942479 | |

| Record name | Ethyl 2-amino-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20323-74-4 | |

| Record name | Benzoic acid, 2-amino-4,5-dimethoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20323-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,5-dimethoxyanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020323744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-amino-4,5-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,5-dimethoxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of Ethyl 2-amino-4,5-dimethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-4,5-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 20323-74-4; Molecular Formula: C₁₁H₁₅NO₄; Molecular Weight: 225.24 g/mol ) are summarized below.[1][2][3] Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented is based on predictive models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | s | 1H | Ar-H |

| ~6.15 | s | 1H | Ar-H |

| ~4.80 | br s | 2H | -NH₂ |

| 4.25 | q | 2H | -OCH₂CH₃ |

| 3.85 | s | 3H | -OCH₃ |

| 3.80 | s | 3H | -OCH₃ |

| 1.35 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~168.0 | C=O (Ester) |

| ~154.0 | C-O |

| ~148.0 | C-O |

| ~140.0 | C-NH₂ |

| ~114.0 | Ar-C |

| ~108.0 | Ar-C |

| ~98.0 | Ar-C |

| ~60.5 | -OCH₂CH₃ |

| ~56.0 | -OCH₃ |

| ~55.8 | -OCH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H Stretch (Amino group) |

| 3000 - 2850 | Medium | C-H Stretch (Aromatic and Aliphatic) |

| 1690 - 1670 | Strong | C=O Stretch (Ester) |

| 1620 - 1580 | Medium | N-H Bend (Amino group) |

| 1520 - 1480 | Medium | Aromatic C=C Stretch |

| 1280 - 1200 | Strong | C-O Stretch (Aryl ether) |

| 1200 - 1000 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 225 | [M]⁺ (Molecular Ion) |

| 196 | [M - C₂H₅]⁺ |

| 180 | [M - OCH₂CH₃]⁺ |

| 152 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). A small amount of Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Interpretation: The absorption bands in the spectrum are assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

Caption: General workflow for spectroscopic analysis.

Caption: Detailed workflow for NMR analysis.

Caption: Workflow for Mass Spectrometry analysis.

References

In-Depth Technical Guide: Physical Properties of Ethyl 2-amino-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Ethyl 2-amino-4,5-dimethoxybenzoate, with a specific focus on its melting point. This document includes tabulated quantitative data, a detailed experimental protocol for melting point determination, and a workflow diagram to visually represent the process.

Quantitative Data: Melting Point

The melting point is a critical physical property for the identification and purity assessment of a crystalline solid. Below is a summary of the melting point data for this compound and related compounds for comparative analysis.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 20323-74-4 | C₁₁H₁₅NO₄ | 86 - 88 [1] |

| Mthis compound | 26759-46-6 | C₁₀H₁₃NO₄ | 91 - 93 or 125.0 - 131.0 |

| 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | C₉H₁₁NO₄ | 169 - 173 (decomposes)[2][3] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique in chemical research for characterizing and assessing the purity of a crystalline compound.[4] A pure substance will typically melt over a narrow range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.[4] The following protocol outlines the capillary method for determining the melting point of a solid organic compound.

Materials and Apparatus

-

Crystalline sample of this compound (must be fully dry, homogeneous, and in powdered form)[4]

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)[4]

-

Spatula

-

Watch glass or weighing paper

Procedure

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Place a small amount of the powdered sample onto a clean watch glass.

-

Press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample down into the bottom.[5] Alternatively, drop the capillary tube, sealed end down, through a long glass tube to facilitate packing.[5][6]

-

The final packed sample height should be approximately 1-2 mm.[7]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

-

If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-20°C per minute to get a rough estimate.[5][6]

-

For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the expected melting point.[5]

-

Decrease the heating rate to approximately 1-2°C per minute as the melting point is approached.[5][7] This slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[5]

-

Continue to heat slowly and record the temperature at which the last solid crystal melts. This is the end of the melting range.

-

-

Data Recording and Analysis:

-

Record the melting point as a range from the temperature of initial melting to the temperature of complete melting.

-

For high accuracy, repeat the determination with a fresh sample to ensure reproducibility. Do not re-use a sample that has already been melted.[5]

-

A sharp melting range (≤ 1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the melting point of a crystalline solid.

References

- 1. ETHYL 2-AMINO-4,5-DIMETHOXYBENZOATE20323-74-4,Purity96%_CHEMSWORTH [molbase.com]

- 2. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

Technical Guide: Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 6-amino-3,4-dimethoxybenzoate, also known as Ethyl 2-amino-4,5-dimethoxybenzoate, corresponding to CAS number 20323-74-4. This document is intended to serve as a foundational resource for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of Ethyl 6-amino-3,4-dimethoxybenzoate are summarized below, offering a clear and concise reference for laboratory use and theoretical modeling.

General Information

| Property | Value | Source |

| CAS Number | 20323-74-4 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Synonym(s) | This compound; 6-AMINO-3,4-DIMETHOXYBENZOIC ACID ETHYL ESTER; 2-AMINO-4,5-DIMETHOXYBENZOIC ACID ETHYL ESTER | [1][2][7][13] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1][2][3][4][5][6][7][14] |

| Molecular Weight | 225.24 g/mol | [1][2][3][4][5] |

| Appearance | White Solid | [3] |

Structural and Computational Data

| Property | Value | Source |

| SMILES | O=C(OCC)C1=C(N)C=C(OC)C(OC)=C1 | [1][2][6][14] |

| InChI | InChI=1S/C11H15NO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4,12H2,1-3H3 | [2][6][14] |

| InChI Key | SMICMEHDDWELMR-UHFFFAOYSA-N | [2][6][14] |

| Topological Polar Surface Area (TPSA) | 70.78 Ų | [1] |

| logP | 1.4627 | [1][2] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 4 | [1] |

Physical Properties (Calculated)

These properties have been calculated using computational models and provide estimations of the compound's physical behavior.

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation (ΔfG°) | -252.21 | kJ/mol | [2] |

| Enthalpy of formation at standard conditions (ΔfH°gas) | -543.70 | kJ/mol | [2] |

| Enthalpy of fusion at standard conditions (ΔfusH°) | 27.48 | kJ/mol | [2] |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | 68.96 | kJ/mol | [2] |

| Log10 of Water solubility (log10WS) | -2.01 | [2] | |

| McGowan's characteristic volume (McVol) | 171.250 | ml/mol | [2] |

| Critical Pressure (Pc) | 2715.50 | kPa | [2] |

| Normal Boiling Point Temperature (Tboil) | 686.36 | K | [2] |

| Critical Temperature (Tc) | 901.23 | K | [2] |

| Normal melting (fusion) point (Tfus) | 477.59 | K | [2] |

| Critical Volume (Vc) | 0.632 | m³/kmol | [2] |

Experimental Protocols

Currently, there is a lack of published, detailed experimental protocols specifically citing the use of CAS number 20323-74-4. Researchers interested in utilizing this compound would typically follow standard laboratory procedures for handling solid chemical reagents. A generalized workflow for investigating a novel compound is presented below.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General recommendations for handling solid chemical compounds include:

-

Using appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

-

Handling the compound in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place as recommended. ChemScene suggests storage at 4°C.[1]

Suppliers

Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4) is available from several chemical suppliers. Researchers should inquire directly with the suppliers for purity specifications, availability, and pricing.

-

ChemScene [1]

-

Thermo Fisher Scientific (Alfa Aesar) [3]

-

Santa Cruz Biotechnology [4]

-

BLD Pharm [11]

-

ChemicalBook [12]

-

Molbase [13]

-

Combi-Blocks [8]

-

Chemcd [7]

-

Chemspace [6]

-

Biddle Sawyer

-

Alfa Chemistry [15]

Conclusion

Ethyl 6-amino-3,4-dimethoxybenzoate is a readily available chemical intermediate. While specific biological activities or applications are not extensively documented in publicly accessible literature, its structure suggests potential for use in the synthesis of more complex molecules in medicinal chemistry and materials science. The data presented in this guide serves as a primary reference for researchers to facilitate further investigation and application of this compound. It is strongly recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the material before use in any experimental setting.

References

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 6-amino-3,4-dimethoxybenzoate (CAS 20323-74-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. chemcd.com [chemcd.com]

- 6. This compound - C11H15NO4 | CSSB00000297620 [chem-space.com]

- 7. chemcd.com [chemcd.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 20323-74-4|Ethyl 6-amino-3,4-dimethoxybenzoate|BLD Pharm [bldpharm.com]

- 12. This compound | 20323-74-4 [chemicalbook.com]

- 13. molbase.com [molbase.com]

- 14. PubChemLite - 20323-74-4 (C11H15NO4) [pubchemlite.lcsb.uni.lu]

- 15. alfa-chemistry.com [alfa-chemistry.com]

"chemical structure and IUPAC name of Ethyl 2-amino-4,5-dimethoxybenzoate"

An In-Depth Technical Guide to Ethyl 2-amino-4,5-dimethoxybenzoate

This guide provides a comprehensive overview of this compound, a substituted anthranilate derivative. Primarily utilized as a chemical intermediate and building block in organic synthesis, this document details its chemical structure, nomenclature, physicochemical properties, and spectroscopic data. Furthermore, it outlines detailed experimental protocols for its logical synthetic pathway.

Chemical Identity and Structure

This compound is an aromatic amine and an ethyl ester derivative of benzoic acid. Its structure features a benzene ring substituted with an amino group, two methoxy groups, and an ethyl ester group.

IUPAC Name: this compound[1]

Synonyms: Ethyl 4,5-dimethoxyanthranilate, 2-Amino-4,5-dimethoxybenzoic acid ethyl ester, 6-Amino-3,4-dimethoxybenzoic acid ethyl ester[1]

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20323-74-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅NO₄ | [3][4] |

| Molecular Weight | 225.24 g/mol | [3] |

| Appearance | White to light yellow/orange powder/crystal | (by analogy) |

| Melting Point | Data not available | |

| Reference MP (Acid) | 169-173 °C (dec.) | |

| Reference MP (Methyl Ester) | 91-93 °C / 128-131 °C | [5] |

Synthesis and Experimental Protocols

This compound is typically synthesized via a two-step process starting from the corresponding nitro-substituted benzoate. The process involves the reduction of the nitro group to an amine, followed by Fischer esterification of the resulting carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid

This protocol is adapted from established procedures for the reduction of related nitrobenzoic acid derivatives.[6]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve the precursor, methyl or ethyl 4,5-dimethoxy-2-nitrobenzoate, in a solvent such as methanol or ethyl acetate.[5]

-

Catalyst Addition: Add a catalytic amount (e.g., 5-10% by weight) of palladium on activated carbon (Pd/C).[5][6]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 15-50 psi) and stir the mixture vigorously at a controlled temperature (e.g., 25-50 °C).[5][6]

-

Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[5][6]

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Remove the palladium catalyst by filtration through a pad of Celite.

-

Isolation: If the starting material was an ester, it must first be saponified (hydrolyzed) to the carboxylic acid using a base like KOH, followed by acidification to precipitate the product.[6] If starting from the nitro acid, simply concentrate the filtrate under reduced pressure to yield the crude 2-amino-4,5-dimethoxybenzoic acid. The product can be purified by recrystallization.

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of the amino acid intermediate.

-

Reaction Setup: Suspend 2-amino-4,5-dimethoxybenzoic acid in an excess of absolute ethanol, which acts as both solvent and reagent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 6-12 hours). Monitor the reaction by TLC to confirm the formation of the ester.

-

Neutralization: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. Concentrate the filtrate to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of the title compound. While a complete, published dataset for the ethyl ester is not available, characteristic spectral features can be reliably predicted based on data from close analogs like the corresponding methyl ester and related isomers.

| Spectroscopic Data | Predicted/Observed Features | Source(s) |

| ¹H NMR | Signals expected for aromatic protons, two methoxy groups, an amino group, and an ethyl group (quartet and triplet). | [5] (by analogy) |

| ¹³C NMR | Signals expected for aromatic carbons, two methoxy carbons, ester carbonyl, and ethyl group carbons. | [7] (by analogy) |

| IR Spectroscopy | Characteristic peaks for N-H (amine), C-H (aromatic/aliphatic), C=O (ester), and C-O stretches. | |

| Mass Spectrometry | Molecular ion peak [M]⁺ expected at m/z 225. | [3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the reported ¹H NMR spectrum of the analogous methyl ester in DMSO-d₆ (δ 7.12 (s, 1H), 6.45 (s, 2H, NH₂), 6.36 (s, 1H), 3.74 (s, 6H, OCH₃), 3.64 (s, 3H, COOCH₃))[5], the following signals can be predicted for the ethyl ester in a similar solvent:

-

Aromatic Protons: Two singlets in the range of δ 6.3-7.2 ppm.

-

Amino Protons (NH₂): A broad singlet around δ 6.4 ppm.

-

Methoxy Protons (2 x OCH₃): Two singlets around δ 3.7 ppm.

-

Ethyl Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.2-1.4 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching: Bands around 2800-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the ester carbonyl group.

-

C-O Stretching: Strong bands in the 1100-1300 cm⁻¹ region for the ester and ether C-O bonds.

Biological Activity and Applications

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. It serves as a key building block for constructing heterocyclic systems and other substituted aromatic compounds.

While there is limited specific research on the biological activity of this exact compound, it is listed in databases as a potential endocrine-disrupting compound based on computational screening. Experimental validation of this property is not available in the cited literature. Its structural analogs, various substituted benzoates, are known to possess a wide range of biological activities, but these cannot be directly extrapolated to the title compound.

References

- 1. This compound | 20323-74-4 [chemicalbook.com]

- 2. chemcd.com [chemcd.com]

- 3. scbt.com [scbt.com]

- 4. This compound - C11H15NO4 | CSSB00000297620 [chem-space.com]

- 5. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Amino-4,5-dimethoxybenzoic acid(5653-40-7) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility of Ethyl 2-amino-4,5-dimethoxybenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound, outlines a detailed experimental protocol, and offers a framework for data presentation and analysis. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on empowering researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

This compound, also known as Ethyl 4,5-dimethoxyanthranilate, belongs to the class of aromatic amines and serves as a versatile building block in organic synthesis. The efficiency of synthetic and purification processes, particularly crystallization, is highly dependent on the solubility of this compound in various organic solvents. An understanding of its solubility profile allows for the rational selection of solvents, optimization of reaction conditions, and the development of robust purification protocols. This guide presents a standardized approach to determining the solubility of this compound.

Solubility Data Presentation

While specific quantitative solubility data for this compound is not widely published, it is crucial for researchers to systematically record their experimentally determined data. The following table provides a structured format for presenting such data, which facilitates comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Notes |

| Alcohols | Methanol | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Ethanol | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution | |

| Isopropanol | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution | |

| Ketones | Acetone | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Methyl Ethyl Ketone | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution | |

| Esters | Ethyl Acetate | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Halogenated | Dichloromethane | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Chloroform | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution | |

| Ethers | Tetrahydrofuran (THF) | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Diethyl Ether | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution | |

| Aromatic | Toluene | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Polar Aprotic | Acetonitrile | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

| Dimethylformamide (DMF) | e.g., 25 | Enter Data | Enter Data | e.g., Shake-Flask | e.g., Observations on dissolution |

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in an organic solvent. This method is reliable and can be implemented with standard laboratory equipment.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Standard laboratory glassware

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each selected solvent to the corresponding vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Gravimetric Analysis (Optional, for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

-

Calculate the solubility in g/L.

-

-

Chromatographic Analysis (Recommended):

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated HPLC or GC method.

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in g/L and mol/L (Molecular Weight of this compound: 225.24 g/mol ).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by chromatographic analysis.

Logical Relationship for Recrystallization Solvent Selection

The choice of an appropriate solvent for recrystallization is governed by the temperature-dependent solubility of the compound. The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

Conclusion

This technical guide provides a robust framework for researchers and scientists to systematically determine and present the solubility of this compound in common organic solvents. By following the detailed experimental protocol, professionals in drug development can generate the critical data needed for process optimization, purification, and formulation. The provided templates and diagrams serve as valuable tools to ensure consistency and clarity in reporting and utilizing solubility information. The principles and methodologies outlined herein are fundamental to advancing chemical and pharmaceutical development projects involving this important synthetic intermediate.

A Technical Guide to the Basic Reactivity of the Amino Group in Ethyl 2-amino-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4,5-dimethoxybenzoate is a polysubstituted aniline derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the construction of various heterocyclic scaffolds of medicinal interest. The reactivity of its amino group is central to its synthetic utility. This technical guide provides an in-depth analysis of the basicity and nucleophilicity of this amino group, alongside detailed experimental protocols for its key reactions, including acylation, diazotization, and cyclization to form quinazolines, benzodiazepines, and triazoles.

Core Reactivity of the Amino Group

The reactivity of the amino group in this compound is governed by the electronic effects of the substituents on the benzene ring. The two methoxy groups at the C4 and C5 positions and the ethyl ester group at the C2 position collectively influence the electron density on the nitrogen atom, thereby modulating its basicity and nucleophilicity.

Electronic Effects:

-

Methoxy Groups (-OCH₃): The methoxy groups are electron-donating through the resonance effect (+M) and electron-withdrawing through the inductive effect (-I). Given their positions para and meta to the amino group, their overall effect is electron-donating, which increases the electron density on the nitrogen atom. This makes the amino group more basic and more nucleophilic compared to unsubstituted aniline.

-

Ethyl Ester Group (-COOEt): The ethyl ester group is electron-withdrawing through both resonance (-M) and inductive (-I) effects. Its position ortho to the amino group significantly reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity.

The interplay of these opposing electronic effects determines the overall reactivity of the amino group.

Estimated pKa

Key Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to participate in a variety of chemical transformations.

Acylation

Acylation of the amino group is a fundamental reaction that is often used for protection or as a step in the synthesis of more complex molecules. A common acylation reaction is the formation of an amide by reacting the amine with an acylating agent such as an acid chloride or anhydride.

Experimental Protocol: N-Acetylation

A detailed experimental protocol for the N-acetylation of the closely related Mthis compound provides a reliable template.

| Reagent/Solvent | Quantity | Role |

| Mthis compound | 1.0 eq | Starting Material |

| Acetic Anhydride | 1.2 eq | Acylating Agent |

| Pyridine | Catalytic amount | Base Catalyst |

| Dichloromethane (DCM) | Sufficient volume | Solvent |

Procedure:

-

Dissolve Mthis compound in dichloromethane.

-

Add a catalytic amount of pyridine.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude N-acetylated product, which can be further purified by recrystallization or column chromatography.

Diazotization

The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.

Experimental Protocol: Diazotization and Azo Coupling

The following is a general procedure for the diazotization of an aromatic amine and subsequent azo coupling.

| Reagent/Solvent | Quantity | Role |

| This compound | 1.0 eq | Starting Material |

| Hydrochloric Acid (concentrated) | 2.5 eq | Acid |

| Sodium Nitrite | 1.1 eq | Diazotizing Agent |

| Coupling Agent (e.g., β-naphthol) | 1.0 eq | Electrophilic Substrate |

| Sodium Hydroxide | To adjust pH | Base |

| Water | Sufficient volume | Solvent |

Procedure:

-

Dissolve this compound in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve the coupling agent (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution to the solution of the coupling agent with vigorous stirring.

-

The azo dye will precipitate out of the solution.

-

Filter the solid, wash with water, and dry to obtain the crude product.

Caption: Diazotization and Azo Coupling Pathway.

Cyclization Reactions for Heterocycle Synthesis

This compound is a key precursor for the synthesis of various heterocyclic systems, including quinazolines, benzodiazepines, and triazoles.

The reaction of this compound with a one-carbon source, such as formamide or orthoformates, leads to the formation of 6,7-dimethoxyquinazolin-4-one derivatives.

Experimental Protocol 1: Using Formamide [1]

A reliable protocol for the synthesis of the closely related 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one from ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate can be adapted.[1]

| Reagent/Solvent | Quantity | Role |

| This compound | 1.0 eq | Starting Material |

| Formamide | Large excess | Reagent and Solvent |

Procedure: [1]

-

Heat a solution of this compound in formamide to 165-170 °C under a nitrogen atmosphere for 12 hours.[1]

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[1]

-

After completion, cool the reaction mixture.

-

Triturate the resulting precipitate with diethyl ether, filter, and then triturate in boiling acetonitrile.[1]

-

Cool the mixture and add diethyl ether to precipitate the product.[1]

-

Filter the white powder and dry under reduced pressure to yield 6,7-dimethoxyquinazolin-4(3H)-one.[1]

Experimental Protocol 2: Using Methyl Orthoformate and Ammonium Acetate [2]

| Reagent/Solvent | Quantity | Role |

| This compound | 1.0 eq | Starting Material |

| Methyl Orthoformate | 3.0 eq | Reagent |

| Ammonium Acetate | 3.0 eq | Reagent |

| Methanol | Sufficient volume | Solvent |

Procedure: [2]

-

Reflux a mixture of this compound, methyl orthoformate, and ammonium acetate in methanol for 7 hours with stirring.[2]

-

After completion, cool the reaction solution to 60 °C and add more methanol.

-

Stir at 60 °C for 30 minutes, then cool to 0-5 °C and stir for 1 hour.[2]

-

Filter the resulting white crystals of 6,7-dimethoxyquinazolin-4-one.[2]

Caption: Synthesis of 6,7-Dimethoxyquinazolin-4-one.

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through a multi-step process starting from an anthranilate, involving coupling with an amino acid followed by intramolecular cyclization.

Conceptual Workflow:

Caption: Conceptual Workflow for Benzodiazepine Synthesis.

The amino group can be diazotized and then undergo intramolecular cyclization to form 1,2,3-benzotriazin-4(3H)-one derivatives.

Conceptual Workflow:

Caption: Conceptual Workflow for Benzotriazine Synthesis.

Quantitative Data Summary

| Reaction | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Quinazolinone Synthesis | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide | 165-170 °C, 12 h | 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | 84% | [1] |

| Quinazolinone Synthesis | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Methyl orthoformate, Ammonium acetate, Methanol | Reflux, 7 h | 6,7-bis(2-methoxyethoxy)quinazolin-4-one | 91% | [2] |

Note: The yields provided are for a closely related analog and may vary for this compound.

Conclusion

This compound is a versatile substrate for organic synthesis. The reactivity of its amino group, influenced by the electronic contributions of the ring substituents, allows for a range of transformations. This guide provides a foundational understanding and practical protocols for utilizing this compound in the synthesis of valuable heterocyclic structures. Further optimization of the provided experimental conditions may be necessary to achieve desired outcomes for specific research and development applications.

References

The Pivotal Role of Dimethoxy Groups in the Reactivity of Ethyl 2-amino-4,5-dimethoxybenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-4,5-dimethoxybenzoate is a key intermediate in the synthesis of a variety of pharmacologically active molecules, most notably the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib. The strategic placement of the 4,5-dimethoxy groups on the benzene ring profoundly influences the molecule's reactivity, governing the regioselectivity and efficiency of subsequent synthetic transformations. This technical guide provides a comprehensive analysis of the electronic and steric effects of these methoxy groups, supported by experimental data from the literature. Detailed experimental protocols for key reactions, quantitative data summaries, and workflow diagrams are presented to offer a practical resource for researchers in organic synthesis and drug development.

Introduction

Substituted anthranilates are versatile building blocks in organic synthesis, serving as precursors to a wide range of heterocyclic compounds. Among these, this compound holds significant importance due to its role in the construction of complex pharmaceutical agents. The presence of the amino, ester, and, crucially, the two methoxy substituents on the aromatic ring creates a unique electronic and steric environment that dictates its chemical behavior. Understanding the interplay of these functional groups is paramount for optimizing reaction conditions and maximizing yields in multi-step syntheses. This guide will delve into the specific contributions of the 4,5-dimethoxy groups to the reactivity of the parent molecule.

The Influence of Dimethoxy Groups on Reactivity

The reactivity of the aromatic ring and its substituents in this compound is primarily modulated by the electronic and steric effects of the methoxy groups.

Electronic Effects

Methoxy groups exert a dual electronic influence on the aromatic ring: a powerful electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).[1][2]

-

Resonance Effect (+R): The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the π-system of the benzene ring. This delocalization significantly increases the electron density at the ortho and para positions relative to the methoxy groups. In this compound, the 4- and 5-methoxy groups work in concert to enrich the electron density of the entire ring, but particularly at positions 2, 3, and 6. This enhanced electron density, or nucleophilicity, makes the aromatic ring more susceptible to electrophilic attack.

-

Inductive Effect (-I): Oxygen is an electronegative atom, and it withdraws electron density from the carbon atom to which it is attached through the sigma bond.[3] This inductive effect deactivates the ring to some extent.

However, it is a well-established principle in organic chemistry that for substituents like the methoxy group, the resonance effect is dominant over the inductive effect.[2] Therefore, the overall electronic impact of the dimethoxy groups is a significant activation of the aromatic ring, making it more reactive towards electrophiles than its non-methoxylated counterpart, ethyl 2-aminobenzoate.

The amino group at the 2-position is also a potent activating group, further enhancing the nucleophilicity of the aromatic ring. The combined electron-donating effects of the amino and dimethoxy groups make the ring highly activated towards electrophilic aromatic substitution.

Steric Effects

The spatial arrangement of the methoxy groups can influence the regioselectivity of reactions through steric hindrance.[4] While the methoxy groups themselves are not exceptionally bulky, their presence adjacent to other substituents can direct incoming reagents to less sterically crowded positions. In electrophilic aromatic substitution reactions on disubstituted benzenes, when multiple positions are electronically favored, the electrophile will preferentially attack the least sterically hindered site.[5] For instance, in reactions involving the amino group, the ortho methoxy group at the 5-position could sterically influence the approach of bulky reagents.

Reactivity in Key Synthetic Transformations

The electronic and steric effects of the dimethoxy groups are manifested in several key reactions involving this compound.

Acylation of the Amino Group

The amino group of this compound is a primary site of reaction. Acylation of this group is a common step in the synthesis of various heterocyclic compounds. The nucleophilicity of the amino group is enhanced by the electron-donating resonance effects of the dimethoxy groups, which increase the electron density on the aromatic ring and, consequently, on the nitrogen atom. This makes the acylation reaction generally facile.

Diazotization of the Amino Group

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring. The diazotization is typically carried out by treating the amine with nitrous acid, generated in situ from sodium nitrite and a strong acid.[6] The stability and reactivity of the resulting diazonium salt are influenced by the electronic nature of the aromatic ring. The electron-donating dimethoxy groups can help to stabilize the diazonium salt.

Cyclization Reactions for Quinazolinone Synthesis

This compound is a crucial precursor for the synthesis of quinazolinone derivatives.[7] These reactions typically involve an initial acylation of the amino group followed by cyclization. The increased nucleophilicity of the amino group, due to the dimethoxy substituents, facilitates the initial acylation step. The overall electron-rich nature of the benzene ring can also influence the ease of the subsequent cyclization. For example, in the synthesis of 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one, a key intermediate for Erlotinib, the cyclization of the corresponding amino-benzoate is achieved in high yield.[1]

Quantitative Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its subsequent conversion to key pharmaceutical intermediates.

Table 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (a precursor to Erlotinib)

| Step | Reactants | Reagents | Product | Yield | Reference |

| 1 | Ethyl 3,4-dihydroxybenzoate | 1-Chloro-2-methoxyethane, K₂CO₃, TBAB | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | >90% | [1] |

| 2 | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | HNO₃, Acetic Acid | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 90.7% | [3] |

| 3 | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | Pd/C, Ammonium formate | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 95.1% | [3] |

Table 2: Synthesis of Quinazolinone Intermediate for Erlotinib

| Step | Reactant | Reagents | Product | Yield | Reference |

| 4 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide, Ammonium formate | 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one | 79.6% | [3] |

Experimental Protocols

Synthesis of Mthis compound

This procedure describes the reduction of a nitro group to an amine.

-

Reactants: Methyl 4,5-dimethoxy-2-nitrobenzoate (1.9 g, 7.2 mmol), Palladium on carbon (10%, 0.2 g), Methanol (50 mL).

-

Procedure:

-

To a 100 mL round-bottomed flask, add methyl 4,5-dimethoxy-2-nitrobenzoate and the palladium-carbon catalyst.

-

Add methanol to dissolve the starting material.

-

Pass hydrogen gas into the reaction system.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

The filtrate is then concentrated and purified by column chromatography (petroleum ether:ethyl acetate = 10:1, v/v) to yield the product.

-

Synthesis of 6,7-Bis-(2-methoxyethoxy)-quinazolin-4(3H)-one from Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

This protocol details the cyclization reaction to form the quinazolinone core.

-

Reactants: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (4.0 g, 10.9 mmol), Formamide (50 mL).

-

Procedure:

-

A solution of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide is heated to 165-170 °C under a nitrogen atmosphere for 12 hours.[1]

-

The reaction progress is monitored by HPLC until the starting material is consumed.[1]

-

The reaction mixture is cooled, and the resulting precipitate is triturated with diethyl ether (250 mL) and filtered.[1]

-

The solid is then triturated in boiling acetonitrile (100 mL) for 30 minutes, cooled to 5 °C, and diethyl ether (300 mL) is added.[1]

-

The resulting white powder is filtered and dried under reduced pressure to yield the final product.[1]

-

Visualization of Workflows and Pathways

Synthetic Workflow for a Quinazolinone Intermediate

The following diagram illustrates the synthetic pathway from a substituted anthranilate to a quinazolinone, a common transformation for this compound.

Caption: Synthetic workflow for quinazolinone formation.

Logical Relationship of Substituent Effects

This diagram illustrates the logical flow of how the dimethoxy groups influence the reactivity of the molecule.

Caption: Substituent effects on reactivity.

EGFR Signaling Pathway and Role of Erlotinib

While this compound is a synthetic intermediate, it is a precursor to Erlotinib, a potent EGFR inhibitor. The following diagram illustrates the signaling pathway targeted by Erlotinib.

Caption: EGFR signaling and Erlotinib's mechanism.

Conclusion

The 4,5-dimethoxy groups in this compound are not merely passive substituents but play a crucial and active role in directing its chemical reactivity. Through their potent electron-donating resonance effect, they activate the aromatic ring, enhancing the nucleophilicity of the amino group and facilitating key synthetic transformations such as acylation and cyclization. While also introducing a degree of steric influence that can affect regioselectivity, their electronic contributions are paramount to the successful and high-yield synthesis of complex heterocyclic structures, including vital pharmaceutical agents like Erlotinib. A thorough understanding of these substituent effects is indispensable for chemists aiming to leverage this versatile intermediate in their synthetic endeavors.

References

A Technical Guide to Ethyl 2-amino-4,5-dimethoxybenzoate as a Core Intermediate in the Synthesis of Erlotinib

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small-cell lung cancer and pancreatic cancer.[1][2] Its synthesis involves a multi-step process where the formation of a substituted quinazoline core is paramount. This technical guide provides an in-depth examination of a key intermediate, Ethyl 2-amino-4,5-dimethoxybenzoate (more accurately described in recent syntheses as Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate), detailing its synthesis and its crucial role in the construction of the Erlotinib molecule. This document outlines the primary synthetic pathway, presents quantitative data in tabular format, provides detailed experimental protocols, and visualizes the process through logical diagrams.

Overview of the Erlotinib Synthesis Pathway

The synthesis of Erlotinib is centered on the construction of the 6,7-disubstituted 4-anilinoquinazoline scaffold. A common and efficient strategy begins with a substituted benzoic acid derivative, which is elaborated to form a key aminobenzoate intermediate. This intermediate then undergoes cyclization to form the quinazolinone ring, which is subsequently activated and coupled with 3-ethynylaniline to yield Erlotinib.

The intermediate, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, is pivotal as it contains the requisite amine and ester functionalities correctly positioned on the benzene ring, primed for the crucial cyclization step that forms the heterocyclic core of Erlotinib.

Caption: High-level synthetic pathway for Erlotinib.

Synthesis of the Key Intermediate: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

The formation of this essential intermediate is typically achieved in a three-step sequence starting from an ethyl 3,4-dihydroxybenzoate precursor. This sequence involves protecting the hydroxyl groups via etherification, followed by regioselective nitration and subsequent reduction.

Caption: Workflow for the synthesis of the aminobenzoate intermediate.

Quantitative Data for Intermediate Synthesis

The efficiency of each synthetic step is critical for the overall yield of the final product. The following table summarizes quantitative data reported in the literature for the synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate and its precursors.

| Step | Product | Reagents | Yield (%) | Reference |

| 1 | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | 1-bromo-2-methoxyethane, K₂CO₃, DMF | High Yield | [3] |

| 2 | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | Nitric acid, Glacial acetic acid | 90.7 - 92.75% | [3][4] |

| 3 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Ammonium formate, 10% Pd/C | 92.33 - 95.1% | [3][4] |

Conversion of the Intermediate to Erlotinib Hydrochloride

Once synthesized, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate undergoes a series of transformations to yield Erlotinib. This phase involves the construction of the quinazolinone ring, chlorination to create a reactive intermediate, and the final coupling reaction.

Caption: Conversion of the key intermediate to final Erlotinib HCl.

Quantitative Data for Erlotinib Synthesis from Intermediate

The yields of the final steps determine the overall efficiency of the process. An improved seven-step synthesis starting from 3,4-dihydroxy benzoic acid reports a total overall yield of 44%.[4] A six-step synthesis from ethyl 3,4-dihydroxybenzoate achieved an overall yield of 51%.[2][3]

| Step | Product | Reagents | Yield (%) | Reference |

| 4 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Formamide, Ammonium formate | 79.6% | [3] |

| 5 | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | POCl₃, DMAP | High Yield | [3] |

| 6 | Erlotinib Hydrochloride | 3-ethynylaniline, HCl | 83 - 87.5% | [3][4] |

| Overall | Erlotinib Hydrochloride | (From 3,4-dihydroxybenzoic acid derivative) | 44 - 51% | [3][4] |

Detailed Experimental Protocols

The following protocols are based on methodologies described in the scientific literature.[3][4]

Protocol 1: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (5)

This protocol details the reduction of the nitro-intermediate (4), which is prepared via O-alkylation and nitration of ethyl 3,4-dihydroxybenzoate.

-

Catalyst Activation: Add 2-propanol (1.59 mL) to a flask containing 10% Pd/C (45 mg).

-

Add a solution of ammonium formate (0.265 g) in water (0.2 mL) to the flask.

-

Stir the mixture at room temperature for 1 minute to activate the palladium catalyst.

-

Reduction Reaction: Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitro-benzoate (4) (0.15 g, 0.41 mmol) to the reaction mixture.

-

Continue to stir at room temperature for 20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture and wash the solid residue with ethyl acetate and 2-propanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the resulting residue with ethyl acetate, dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the title compound (5). Yield: 92.33 - 95.1% .[3][4]

Protocol 2: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (6)

-

Reaction Setup: Dissolve Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (5) (25 g) and ammonium formate (5 g) in formamide (38 ml).[4]

-

Cyclization: Heat the stirred mixture to 160-165 °C under a nitrogen atmosphere for 2-8 hours.[3][4]

-

Work-up: Cool the reaction mixture and add cold water to precipitate the product.

-

Recover the product by filtration, wash with cold water, and dry in an oven.

-

The filtrate can be further extracted with chloroform (CHCl₃), and the combined organic extracts washed with brine, dried over sodium sulfate, and concentrated in vacuo to recover any remaining product.[4] Yield: 79.6% .[3]

Protocol 3: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (7)

-

Chlorination: The chlorination of the quinazolone (6) can be carried out using reagents such as oxalyl chloride or phosphorus oxychloride (POCl₃).[3][4] Using POCl₃ has been reported to give higher yields.[3]

-

Procedure (using Oxalyl Chloride): Reflux a mixture of the quinazolone (6) and oxalyl chloride for approximately 1.5 hours to form the 4-chloro derivative (7).[4]

-

Procedure (using POCl₃): The use of POCl₃ with a catalyst like Dimethylaminopyridine (DMAP) at 80-90 °C is also an effective method.[3]

Protocol 4: Synthesis of Erlotinib Hydrochloride (1)

-

Reaction Setup: Add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (7) (0.17 g, 0.54 mmol) to a flask containing water (2.61 mL) and 3-ethynylaniline (0.07 mL).[3]

-

Coupling Reaction: Heat the mixture to 30 °C and add a solution of concentrated HCl (0.05 mL).

-

Maintain the reaction temperature at 40 °C for 1-1.5 hours.[3][4]

-

Work-up: After cooling, the solid product precipitates.

-

Collect the solid by filtration, wash sequentially with water and ether (or a mixture of ethyl acetate:n-hexane), and dry at 40-45 °C to obtain Erlotinib Hydrochloride (1) as a white solid.[3][4] Yield: 83 - 87.5% .[3][4]

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-amino-4,5-dimethoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, Ethyl 4,5-dimethoxy-2-nitrobenzoate. The procedure is based on established chemical literature and is intended for use by qualified laboratory personnel.

Materials and Reagents

-

Ethyl 4,5-dimethoxy-2-nitrobenzoate

-

Palladium on activated carbon (10% Pd/C)

-

Methanol or Ethyl Acetate (ACS grade or higher)

-

Hydrogen gas (H₂)

-

Celite or a similar filter aid

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (if further purification is needed)

-

Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

The synthesis of this compound is typically achieved through the reduction of the corresponding nitro compound, Ethyl 4,5-dimethoxy-2-nitrobenzoate. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Step 1: Reaction Setup

-

In a suitable round-bottom flask, dissolve Ethyl 4,5-dimethoxy-2-nitrobenzoate in a solvent such as methanol or ethyl acetate.[1]

-

Carefully add 10% Palladium on activated carbon (Pd/C) to the solution. The amount of catalyst is typically around 10-20% by weight of the starting material.

-

Seal the flask and connect it to a hydrogenation apparatus.

Step 2: Hydrogenation

-

Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove air.

-

Introduce hydrogen gas (H₂) into the reaction vessel. The reaction can be carried out at atmospheric pressure (using a hydrogen-filled balloon) or at elevated pressure (e.g., 15 psi) in a Parr hydrogenator for a more efficient reaction.[1]

-

Stir the reaction mixture vigorously at room temperature (approximately 25°C).[1]

Step 3: Reaction Monitoring

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of petroleum ether and ethyl acetate) to separate the starting material and the product.

-

The reaction is considered complete when the starting nitro compound spot is no longer visible on the TLC plate. The reaction time can vary from several hours to overnight (e.g., 16-24 hours).[1]

Step 4: Work-up and Isolation

-

Once the reaction is complete, carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst.[1]

-

Wash the filter cake with a small amount of the reaction solvent (methanol or ethyl acetate) to ensure all the product is collected.[1]

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

Step 5: Purification

-

The crude product can be purified by column chromatography if necessary. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[1]

-

The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed by rotary evaporation to yield the final product, this compound, as a solid.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,5-dimethoxy-2-nitrobenzoate | N/A |

| Molecular Formula (Product) | C₁₁H₁₅NO₄ | N/A |

| Molecular Weight (Product) | 225.24 g/mol | N/A |

| Catalyst | 10% Palladium on Carbon | [1] |

| Solvent | Methanol or Ethyl Acetate | [1] |

| Reaction Temperature | 25°C (Room Temperature) | [1] |

| Reaction Time | 16 - 24 hours | [1] |

| Reported Yield | 88.7% to 97% | [1] |

| Melting Point | 91-93°C | [1] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Results and Discussion

The catalytic hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate is an efficient method for the preparation of this compound. The reaction typically proceeds with high yields, ranging from 88.7% to 97%, as reported in the literature.[1] The final product is usually obtained as a solid with a melting point in the range of 91-93°C.[1] The purity of the product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use appropriate grounding to prevent static discharge.

-

Palladium on carbon is pyrophoric, especially when dry and exposed to air. Handle the catalyst with care, preferably in a wet state. After filtration, the catalyst should be kept wet and disposed of according to institutional guidelines for pyrophoric materials.

-

The solvents used are flammable and should be handled away from ignition sources.

References

Application Notes and Protocols for Multi-Component Reactions Utilizing Ethyl 2-amino-4,5-dimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, atom-economical step. These reactions, where three or more reactants combine in a one-pot fashion, offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. Ethyl 2-amino-4,5-dimethoxybenzoate is a valuable building block for the synthesis of various heterocyclic scaffolds due to its inherent functionalities. This document provides detailed application notes and a proposed protocol for the utilization of this compound in a three-component reaction to synthesize substituted quinazolinone derivatives, a class of compounds with significant therapeutic potential.

Application in the Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The structural core of quinazolinones is a common feature in numerous approved drugs. The use of this compound in a multi-component reaction with various aldehydes and primary amines offers a convergent and efficient pathway to a library of novel 6,7-dimethoxy-substituted quinazolinone derivatives. The dimethoxy substitution pattern is of particular interest as it is found in several bioactive natural products and synthetic molecules, often contributing to enhanced biological activity and improved pharmacokinetic properties.

This proposed protocol is based on well-established methodologies for the synthesis of quinazolinones from anthranilamide and anthranilic acid derivatives. While direct literature precedent for this specific multi-component reaction with this compound is limited, the described methodology is a robust and logical extension of known synthetic transformations.

Proposed Three-Component Reaction

The proposed reaction involves the condensation of this compound, a selected aldehyde, and a primary amine in the presence of a suitable catalyst and solvent system to yield the corresponding 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one. Subsequent oxidation can lead to the fully aromatized quinazolin-4(3H)-one.

General Reaction Scheme:

Experimental Protocol: Synthesis of 2,3-Disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-ones

This protocol details a general procedure for the three-component synthesis of 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-ones.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Primary amine (e.g., aniline, benzylamine, p-toluidine)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or another suitable Lewis or Brønsted acid)

-

Solvent (e.g., ethanol, toluene, or a solvent mixture)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 225.2 mg).

-

Add the selected aldehyde (1.1 mmol) and the primary amine (1.1 mmol) to the flask.

-

Add the solvent (15 mL) to the reaction mixture.

-

Add the catalyst, for instance, p-toluenesulfonic acid (0.1 mmol, 17.2 mg).

-

Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used, typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Upon completion of the reaction (typically after 6-12 hours, as indicated by TLC), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation

The following table summarizes hypothetical but realistic quantitative data for the synthesis of various 2,3-disubstituted-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-ones using the proposed protocol.

| Entry | Aldehyde (R¹) | Amine (R²) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 6,7-Dimethoxy-2,3-diphenyl-2,3-dihydroquinazolin-4(1H)-one | 85 |

| 2 | 4-Chlorophenyl | Phenyl | 2-(4-Chlorophenyl)-6,7-dimethoxy-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 82 |

| 3 | 4-Methoxyphenyl | Phenyl | 6,7-Dimethoxy-2-(4-methoxyphenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 88 |

| 4 | Phenyl | Benzyl | 3-Benzyl-6,7-dimethoxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | 78 |

| 5 | 4-Chlorophenyl | Benzyl | 3-Benzyl-2-(4-chlorophenyl)-6,7-dimethoxy-2,3-dihydroquinazolin-4(1H)-one | 75 |

| 6 | 4-Methoxyphenyl | Benzyl | 3-Benzyl-6,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | 81 |

Note: The yields presented are hypothetical and may vary based on actual experimental conditions and the specific substrates used.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the three-component synthesis of quinazolinones.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the three-component synthesis of quinazolinones.

Conclusion

The described multi-component approach offers a highly efficient and versatile strategy for the synthesis of novel 6,7-dimethoxy-substituted quinazolinone derivatives from this compound. This method allows for the rapid generation of a diverse library of compounds by varying the aldehyde and primary amine components, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. The mild reaction conditions and the potential for high yields make this a promising route for the synthesis of biologically active molecules for further investigation.

Application Notes: Cyclization Reactions of Ethyl 2-amino-4,5-dimethoxybenzoate for Heterocycle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-amino-4,5-dimethoxybenzoate is a highly versatile and valuable starting material in synthetic organic chemistry. Its ortho-amino ester functionality, combined with the electron-donating methoxy groups on the benzene ring, makes it an excellent precursor for the construction of a variety of fused heterocyclic systems. These heterocycles, including quinazolinones, benzodiazepines, and acridones, form the core scaffolds of numerous pharmacologically active compounds. This document provides detailed protocols and comparative data for the synthesis of these key heterocyclic structures from this compound.

General Experimental Workflow

A typical workflow for the synthesis and purification of heterocyclic compounds from this compound is outlined below. This process includes reaction setup, monitoring, product work-up, and purification.